2-Nitrodiphenylamine
Overview
Description
2-Nitrodiphenylamine is an organic compound with the chemical formula C₆H₅NHC₆H₄NO₂. It is a nitrated derivative of diphenylamine and appears as a red solid, typically in the form of flakes or powder. This compound is polar but hydrophobic and is primarily used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin by trapping nitrogen oxides .
Mechanism of Action
Target of Action
2-Nitrodiphenylamine is primarily used as a stabilizer in explosives containing nitrocellulose or nitroglycerin . Its primary targets are the acidic nitrates and nitrogen oxides produced by the gradual decomposition of nitric acid esters .
Mode of Action
This compound interacts with its targets by trapping nitrogen oxides (NO2) released by nitrated materials . This action forms the title compound and related species, which further trap additional nitrogen oxides . As a stabilizer, its major role is to eliminate the acidic nitrates and nitrogen oxides, which would otherwise autocatalyze further decomposition .
Biochemical Pathways
It’s known that the compound plays a crucial role in the stabilization of explosives by interacting with nitrogen oxides .
Pharmacokinetics
It’s known that the compound is a red solid, usually found in the form of flakes or powder, and is polar but hydrophobic .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the trapping of nitrogen oxides, thus preventing the autocatalytic decomposition of nitric acid esters . This action helps to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin .
Biochemical Analysis
Biochemical Properties
It is known that diphenylamine, a related compound, is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . The diphenylamine traps nitrogen dioxide (NO2), affording 2-Nitrodiphenylamine and related species .
Cellular Effects
Exposure to this chemical may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . Structurally similar chemicals may cause methemoglobinemia .
Molecular Mechanism
As a stabilizer, its major role is to eliminate the acidic nitrates and nitrogen oxides produced by gradual decomposition of nitric acid esters, which would otherwise autocatalyze further decomposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the amount of this compound depletes with time . Remaining content of less than 0.5% (with initial 2% content) requires increased surveillance of the munition, with less than 0.2% warranting immediate disposal, as the depletion of the stabilizer may lead to autoignition of the propellant .
Metabolic Pathways
It is known that diphenylamine, a related compound, is involved in the metabolism of explosives containing nitrocellulose or nitroglycerin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrodiphenylamine involves the reaction of phenylboronic acid with an aromatic amine in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) at 130°C under a nitrogen atmosphere. The reaction mixture is stirred vigorously for 2 hours, after which the catalyst is separated, and the product is purified by column chromatography using ethyl acetate/n-hexane .
Industrial Production Methods: Industrial production methods for this compound often involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium. This process ensures the safe and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrodiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often used.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Nitrodiphenylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Nitrodiphenylamine is often compared with other stabilizers such as:
- 4-Nitrodiphenylamine
- N-Nitrosodiphenylamine
- N-Methyl-p-nitroaniline (MNA)
- Diphenylamine (DPA)
Uniqueness: this compound is unique in its ability to trap nitrogen oxides effectively, making it a superior stabilizer for nitrate ester-based energetic materials. Its derivatives also play a significant role in stabilizing these materials .
Properties
IUPAC Name |
2-nitro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |
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InChI Key |
RUKISNQKOIKZGT-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H10N2O2 | |
Record name | 2-NITRODIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025749 | |
Record name | 2-Nitrodiphenylamine | |
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Molecular Weight |
214.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | 2-Nitrodiphenylamine | |
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Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-NITRODIPHENYLAMINE | |
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CAS No. |
119-75-5 | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | 2-Nitrodiphenylamine | |
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Record name | 2-nitro-N-phenylaniline | |
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Melting Point |
167.9 °F (NTP, 1992) | |
Record name | 2-NITRODIPHENYLAMINE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Nitrodiphenylamine function as a stabilizer in explosives and propellants?
A1: this compound acts as a scavenger for nitrogen oxides (NOx), which are produced during the decomposition of energetic materials like nitrocellulose and nitroglycerin. By reacting with NOx, 2-NDPA prevents autocatalytic decomposition, thereby increasing the shelf life of these materials. [, , , , , ]
Q2: What are the implications of using copper-based ballistic modifiers in propellants containing this compound?
A2: Research indicates that copper-based ballistic modifiers, compared to lead-based ones, can accelerate the depletion of 2-NDPA during propellant aging. [] This effect is attributed to the higher reactivity of copper salts with the reactive species generated during propellant decomposition. [] Incorporating resorcinol in the stabilizer system and using copper salts at low levels can help mitigate this issue. []
Q3: How does the choice of ballistic modifier influence the effectiveness of this compound in propellants?
A3: Studies have shown that the organic moiety of the ballistic modifier significantly impacts 2-NDPA’s stabilizing efficacy. [] For instance, lead β-resorcylate (LBR) enhances 2-NDPA's effectiveness, while lead salicylate (LS) shows the opposite effect. [] This difference is attributed to their varying reactivity with nitroglycerin degradation products. [, ]
Q4: How does the presence of other stabilizers affect this compound's performance in propellants?
A4: In mixed-stabilizer propellant formulations, 2-NDPA can interact with other stabilizers and their degradation products. For example, in a propellant containing both 2-NDPA and para-nitro-N-methylaniline (pNMA), the N-nitroso derivative of pNMA can undergo transnitrosation with 2-NDPA, influencing the overall degradation pathway and product distribution. [, , ]
Q5: How does temperature affect the stability and effectiveness of this compound in propellants?
A5: Elevated temperatures accelerate the aging process of propellants, leading to faster depletion of 2-NDPA. [, , , ] This necessitates a thorough understanding of its degradation kinetics at various temperatures to predict the safe life of propellant formulations. [, ]
Q6: Can microencapsulation be used to control the release of this compound in propellants?
A6: Yes, research has demonstrated the successful encapsulation of 2-NDPA within poly(lactide-co-glycolide) (PLG) microspheres. [] This approach offers a promising strategy for controlled release of the stabilizer, potentially further extending the shelf life of propellants. The release rate can be tailored by adjusting microsphere size, loading percentage, and temperature. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C12H10N2O2, and its molecular weight is 214.22 g/mol. []
Q8: What spectroscopic techniques are used to characterize this compound and its derivatives?
A8: Infrared (IR) spectroscopy is commonly used to characterize 2-NDPA and its nitration products. [] Additionally, researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ], High-Performance Liquid Chromatography (HPLC) [, , , , , ], and Cesium-MS/MS [] to identify and quantify 2-NDPA and its derivatives in complex mixtures.
Q9: How is this compound typically analyzed in propellant samples?
A9: Reverse-phase HPLC is a widely used technique for analyzing 2-NDPA and its degradation products in propellants. [, , , , ] This method allows for separation and quantification of the stabilizer and its derivatives, providing valuable insights into the aging process of the propellant.
Q10: Can this compound be detected in trace amounts after an explosion?
A10: Yes, analytical techniques like HPLC and GC/MS have been successfully used to identify and quantify 2-NDPA and its derivatives in post-blast residues, aiding in the chemical profiling of explosives. [, ]
Q11: Are there any online methods for monitoring this compound formation during its synthesis?
A11: Low-field online NMR spectroscopy shows promise for monitoring 2-NDPA synthesis. [] This technique offers direct quantitative information and requires minimal calibration, making it suitable for real-time process monitoring and control. []
Q12: Is this compound biodegradable?
A12: Research suggests that while 2-NDPA itself might not be readily biodegradable, its degradation products from propellant hydrolysis can be biodegraded. [] This finding is crucial for developing environmentally sound disposal methods for 2-NDPA-containing propellants.
Q13: What are the environmental concerns associated with the disposal of this compound-containing propellants?
A13: Traditional methods like open burning or detonation of these propellants raise significant environmental concerns due to air pollution. [] Research focuses on developing alternative disposal strategies that are both effective and environmentally friendly, such as enhanced alkaline hydrolysis followed by biodegradation. []
Q14: What is the potential for recycling this compound from propellant waste?
A14: While specific research on recycling 2-NDPA from propellant waste is limited within the provided papers, developing efficient recycling strategies is crucial for resource conservation and minimizing the environmental impact associated with propellant disposal.
Q15: Can this compound be used to synthesize other valuable compounds?
A15: Yes, 2-NDPA serves as a precursor for synthesizing biologically active compounds like phenazine N-oxides. [, , ] This highlights the versatility of 2-NDPA as a chemical building block beyond its role in propellants.
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